N4-Phenyl-2,4-pyridinediamine phosphate can be classified under organic compounds, particularly as a nitrogen-containing heterocyclic compound. Its structure features a pyridine ring substituted at the 2 and 4 positions with amino groups, while the phosphate group contributes to its solubility and reactivity. The compound is often synthesized for research purposes in drug development and as a precursor for various chemical reactions.
The synthesis of N4-Phenyl-2,4-pyridinediamine phosphate typically involves several steps:
The molecular structure of N4-Phenyl-2,4-pyridinediamine phosphate can be described as follows:
Characterization techniques such as nuclear magnetic resonance spectroscopy (NMR), infrared spectroscopy (IR), and mass spectrometry are commonly employed to confirm the structure .
N4-Phenyl-2,4-pyridinediamine phosphate participates in various chemical reactions:
The stability and reactivity of this compound are influenced by its molecular structure and the presence of functional groups.
The mechanism of action for N4-Phenyl-2,4-pyridinediamine phosphate is primarily linked to its interaction with biological targets:
The physical and chemical properties of N4-Phenyl-2,4-pyridinediamine phosphate include:
N4-Phenyl-2,4-pyridinediamine phosphate has several notable applications:
N4-Phenyl-2,4-pyridinediamine phosphate belongs to the aminopyrimidine class of heterocyclic compounds, characterized by a pyrimidine core (a six-membered ring with two nitrogen atoms at positions 1 and 3) substituted with amino groups at the 2- and 4-positions. Its structure features a phenyl group attached to the N4 nitrogen and a phosphate counterion, which differentiates it from simpler pyrimidinediamines. The core scaffold shares significant homology with 2,4-pyrimidinediamine therapeutics, which typically exhibit planar aromatic rings capable of intercalating biological targets and hydrogen-bonding capabilities via the amino substituents [1] [4].
Table 1: Structural Comparison of Key Pyrimidinediamine Derivatives | Compound Name | Core Structure | N4 Substituent | Anion/Counterion | |-------------------|-------------------|-------------------|----------------------| | N4-Phenyl-2,4-pyridinediamine | Pyridine | Phenyl | None | | N4-Phenyl-2,4-pyridinediamine phosphate | Pyridine | Phenyl | Phosphate | | N4-phenethyl-N2,6-diphenyl-pyrimidine-2,4-diamine | Pyrimidine | Phenethyl | None | | 2,4-Diamino-5-phenyl-6-ethylpyrimidine | Pyrimidine | Ethyl (C6) | None |
Notably, the phosphate salt modification introduces ionic character and alters crystallinity without modifying the covalent structure of the active moiety. The pyridine core in this compound differs from classical pyrimidinediamines by containing only one nitrogen in the ring, which influences electron distribution and binding affinity to biological targets like kinase enzymes. Patent literature emphasizes that such compounds are designed to inhibit mutant forms of EGFR (Epidermal Growth Factor Receptor), particularly those harboring T790M or exon 19 deletion mutations, through competitive binding at the ATP site [1] [3].
The development of pyrimidinediamine derivatives as therapeutic agents accelerated in the early 2000s, driven by the need for kinase inhibitors in oncology. Early compounds like 2,4-diamino-5-phenyl-6-ethylpyrimidine (DrugBank ID: DB07577) were investigated as thymidylate synthase inhibitors but exhibited limited clinical utility [6]. The strategic incorporation of aryl groups at the N4 position (e.g., phenyl, phenethyl) marked a significant advancement, enhancing target specificity toward tyrosine kinases like EGFR.
Patent US9765038B2 (2017) documented heteroaryl compounds, including N4-phenyl variants, as third-generation EGFR inhibitors capable of overcoming T790M-mediated resistance in non-small cell lung cancer (NSCLC). This innovation addressed a critical limitation of first-generation TKIs (e.g., erlotinib). Subsequent patents (e.g., US20160009661A1) expanded the structural diversity, introducing halogenated, alkoxy, and trifluoromethyl modifications to optimize pharmacokinetics [1] [4].
The phosphate salt of N4-Phenyl-2,4-pyridinediamine emerged as a commercially available derivative (CAS: 1184185-05-4) around 2013–2015, targeting enhanced aqueous solubility for oral formulations. Suppliers like EOS Med Chem cataloged it as a "Chemical Compound for Medicinal Purpose," reflecting its role as an intermediate in kinase inhibitor synthesis [2]. This period also saw high-resolution MS/MS libraries (e.g., SCIEX All-In-One HR-MS/MS Library v2.0) incorporate spectral data for such compounds, enabling rigorous analytical characterization [7].
The conversion of free-base N4-Phenyl-2,4-pyridinediamine to its phosphate salt serves primarily to overcome solubility limitations inherent to the parent compound. Free bases in this chemical class typically exhibit high LogP values (>2) due to their aromatic rings and hydrophobic substituents, resulting in poor dissolution in aqueous media. Phosphate salt formation leverages acid-base reactions to create an ionized, crystalline complex with improved hydrophilicity [1] [6].
Table 2: Impact of Phosphate Salt Formation on Key Physicochemical Properties | Property | Free Base | Phosphate Salt | Change | |--------------|---------------|-------------------|------------| | Aqueous Solubility | Low (<0.1 mg/mL) | High (>20 mg/mL) | >200-fold increase | | Crystallinity | Variable | High, stable | Improved processability | | Bioavailability | Low (limited dissolution) | Enhanced | Higher C~max~ and AUC | | Ionization State | Neutral at physiological pH | Ionized (cation + H~2~PO~4~^-^) | Increased polarity |
Pharmacologically, this salt form accelerates dissolution in the gastrointestinal tract, facilitating rapid absorption and higher plasma concentrations. Patent data underscores that phosphate salts of pyrimidinediamines maintain the intrinsic target affinity of the free base while improving oral bioavailability. The phosphate counterion dissociates readily in physiological pH, releasing the active moiety for target engagement without altering its inhibitory mechanism [1]. Additionally, the crystalline nature of the salt enhances stability during manufacturing and storage, making it preferable for solid dosage forms. This approach aligns with broader trends in kinase inhibitor development, where salt formation (e.g., mesylate, phosphate) is a established strategy to optimize drug-like properties [6].
CAS No.: 25560-91-2
CAS No.: 676-99-3
CAS No.: 1246815-51-9
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3